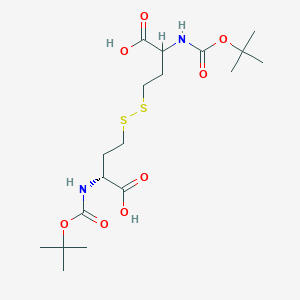
(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) is a complex organic compound characterized by the presence of disulfide bonds and tert-butoxycarbonyl (Boc) protecting groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) typically involves multiple steps, including the protection of amino groups, formation of disulfide bonds, and subsequent deprotection. One common synthetic route involves the following steps:
Protection of Amino Groups: The amino groups of the starting material are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of Disulfide Bonds: The protected amino acids are then oxidized to form disulfide bonds using reagents like iodine or hydrogen peroxide.
Deprotection: The Boc protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Deprotected amino acids or amino acids with new functional groups.
Applications De Recherche Scientifique
(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and peptides. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,2R)-4,4-disulfanediylbis(2-amino)butanoic acid: Lacks the Boc protecting groups.
(2R,2R)-4,4-disulfanediylbis(2-(methylamino)butanoic acid): Contains methyl groups instead of Boc groups.
Uniqueness
The presence of Boc protecting groups in (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) makes it unique compared to its analogs. These protecting groups provide stability and prevent unwanted side reactions during synthesis, making it a valuable intermediate in peptide and protein chemistry.
Propriétés
Formule moléculaire |
C18H32N2O8S2 |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
(2R)-4-[[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(25)19-11(13(21)22)7-9-29-30-10-8-12(14(23)24)20-16(26)28-18(4,5)6/h11-12H,7-10H2,1-6H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t11-,12?/m1/s1 |
Clé InChI |
JXQOESIPFURHKL-JHJMLUEUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


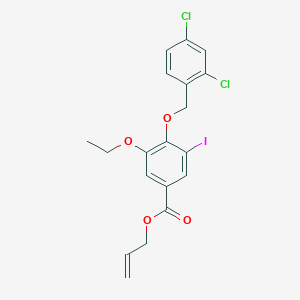

![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide](/img/structure/B13026089.png)

![(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine](/img/structure/B13026103.png)
![Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
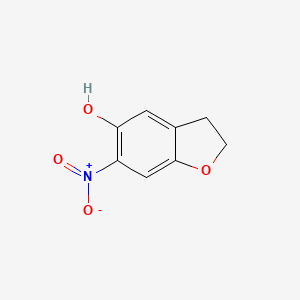


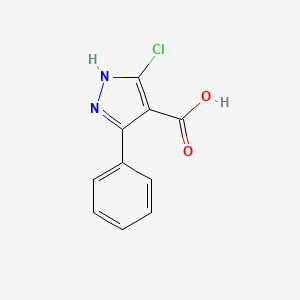
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
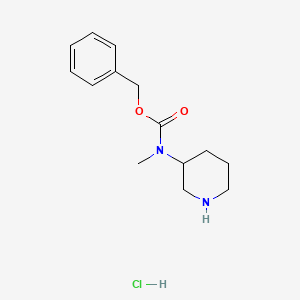

![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)
